molecular formula C10H7BrN2O B1286032 (4-Bromophenyl)(1H-imidazol-2-YL)methanone CAS No. 915921-68-5

(4-Bromophenyl)(1H-imidazol-2-YL)methanone

Cat. No.: B1286032
CAS No.: 915921-68-5
M. Wt: 251.08 g/mol
InChI Key: JEBOSSBCWOPJLB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(1H-imidazol-2-YL)methanone is a chemical compound that features a bromophenyl group attached to an imidazole ring via a methanone linkage

Biochemical Analysis

Biochemical Properties

(4-Bromophenyl)(1H-imidazol-2-YL)methanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to proteins that contain histidine residues, affecting their function and stability. These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can lead to the formation of reactive intermediates that may interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect cellular respiration and energy production, further modulating cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone typically involves the reaction of 4-bromobenzoyl chloride with 1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(1H-imidazol-2-YL)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents might include sodium borohydride.

    Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate, in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl imidazole derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the imidazole ring.

    Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

(4-Bromophenyl)(1H-imidazol-2-YL)methanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(1H-imidazol-2-YL)methanone
  • (4-Fluorophenyl)(1H-imidazol-2-YL)methanone
  • (4-Methylphenyl)(1H-imidazol-2-YL)methanone

Uniqueness

(4-Bromophenyl)(1H-imidazol-2-YL)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

(4-bromophenyl)-(1H-imidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBOSSBCWOPJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586090
Record name (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-68-5
Record name (4-Bromophenyl)-1H-imidazol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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